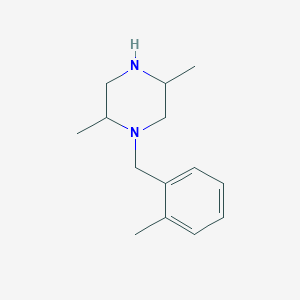

2,5-Dimethyl-1-(2-methylbenzyl)piperazine

Description

Contextualization within the Piperazine (B1678402) Class of Chemical Compounds

2,5-Dimethyl-1-(2-methylbenzyl)piperazine is a member of the piperazine class of organic compounds. Piperazine itself is a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions (positions 1 and 4) in the ring. iiab.meresearchgate.netsilae.it This core structure is a fundamental building block in medicinal chemistry and materials science. ontosight.aiontosight.ai Piperazines are weak bases, soluble in water and ethylene (B1197577) glycol, and can readily absorb water and carbon dioxide from the air. iiab.me The piperazine ring is not found in nature and is synthesized artificially, often by reacting alcoholic ammonia (B1221849) with 1,2-dichloroethane. manavchem.com

The two nitrogen atoms in the piperazine ring make it highly amenable to substitution, allowing for the creation of a vast library of derivatives with diverse chemical properties and biological activities. researchgate.net this compound is a disubstituted derivative, featuring methyl groups at the 2 and 5 positions of the piperazine ring and a 2-methylbenzyl group attached to one of the nitrogen atoms. The presence of methyl groups on the ring introduces chiral centers, meaning the compound can exist in different stereoisomeric forms (e.g., (2S,5S), (2R,5R), and meso forms), which can significantly influence its biological interactions. ontosight.ai

Table 1: Core Properties of the Piperazine Heterocycle

| Property | Description |

|---|---|

| Chemical Formula | C₄H₁₀N₂ |

| Structure | Six-membered ring with two opposing nitrogen atoms. manavchem.com |

| Basicity | A weak base with two pKb values. iiab.me |

| Solubility | Freely soluble in water and ethylene glycol. iiab.me |

| Reactivity | The nitrogen atoms are nucleophilic and can be readily alkylated or acylated. mdpi.com |

Significance of Substituted Piperazine Derivatives in Contemporary Chemical and Biological Research

Substituted piperazine derivatives are of immense significance in modern research, particularly in medicinal chemistry, due to their structural versatility and wide range of pharmacological activities. researchgate.netontosight.ai The piperazine moiety is a common feature in many approved drugs, acting either as a scaffold to correctly orient other functional groups or as a key component for optimizing a molecule's pharmacokinetic properties. mdpi.com

The diverse biological activities exhibited by this class of compounds are extensive. Researchers have successfully developed piperazine derivatives as agents for various therapeutic applications, including:

Antipsychotics, Antidepressants, and Anxiolytics: Many centrally-acting drugs incorporate a piperazine ring, which often plays a role in their interaction with neurotransmitter receptors. silae.itnih.gov

Antimicrobials: Derivatives have shown potent activity against bacteria, fungi, and parasites. researchgate.netontosight.ai

Anticancer Agents: Certain substituted piperazines have been investigated for their ability to inhibit cancer cell growth. ontosight.aiontosight.ai

Anthelmintics: The parent compound, piperazine, and its simple salts are effective anthelmintic agents, paralyzing parasites and allowing the host to expel them. iiab.memanavchem.com

Radioprotective Agents: Recent studies have explored novel 1-(2-hydroxyethyl)piperazine derivatives for their potential to protect cells from radiation-induced damage. nih.govnih.gov

The ability to modify the piperazine core at its nitrogen atoms and, less commonly, at its carbon atoms allows chemists to fine-tune the electronic and steric properties of the molecule, thereby optimizing its potency, selectivity, and metabolic stability. researchgate.net

Rationale for Academic Investigation of this compound Analogues

While specific research on this compound is not widely documented in publicly available literature, the rationale for investigating its analogues stems from established principles in medicinal chemistry and the known properties of its constituent structural motifs.

The academic interest in such compounds is driven by several factors:

Chirality and Conformational Rigidity: The presence of the 2,5-dimethyl groups introduces stereoisomerism. ontosight.ai Synthesizing and testing individual stereoisomers can lead to the discovery of compounds with improved selectivity for biological targets, as different spatial arrangements can result in different binding affinities to receptors and enzymes. The methyl groups also add a degree of conformational constraint to the piperazine ring, which can be advantageous for receptor binding.

Modulation of CNS Activity: The 1-(2-methylbenzyl) group is a variation of the benzylpiperazine (BZP) structure. wikipedia.org BZP and its analogues are known to have psychoactive effects, primarily acting as stimulants that can increase the release of dopamine (B1211576) and serotonin (B10506). researchgate.netresearchgate.net The addition of a methyl group to the benzyl (B1604629) ring (the '2-methyl' or ortho-methyl position) can alter the compound's electronic properties and steric profile. This modification can influence how the molecule interacts with transporters and receptors in the central nervous system, potentially leading to a different pharmacological profile compared to unsubstituted benzylpiperazine.

Structure-Activity Relationship (SAR) Studies: The synthesis of analogues like this compound is a logical step in exploring the structure-activity relationships of psychoactive piperazine derivatives. By systematically modifying the substitution pattern on both the piperazine ring and the aromatic ring, researchers can map out the structural requirements for specific biological activities. researchgate.net This process is crucial for optimizing lead compounds in drug discovery, aiming to enhance efficacy and reduce off-target effects.

Overview of Research Trajectories for Related Piperazine Derivatives

The research landscape for piperazine derivatives is dynamic and expansive, branching into numerous therapeutic and industrial areas. Current and emerging research trajectories focus on several key themes.

One major trajectory is the continued development of agents targeting the central nervous system. This includes the design of novel antidepressants, antipsychotics, and anxiolytics with improved efficacy and side-effect profiles. nih.gov Research in this area often involves creating derivatives that exhibit high selectivity for specific subtypes of serotonin or dopamine receptors. researchgate.net

Another significant area is the fight against microbial resistance. Scientists are synthesizing new piperazine derivatives to act as potent antibacterial and antifungal agents, aiming to overcome the resistance mechanisms developed by pathogens against existing drugs. researchgate.net The structural diversity of piperazines allows for the creation of compounds that can disrupt microbial processes through various mechanisms.

Furthermore, there is growing interest in the application of piperazine derivatives in oncology. Research is focused on designing molecules that can selectively inhibit kinases or other proteins crucial for cancer cell proliferation and survival. ontosight.ai For instance, several cyclin-dependent kinase (CDK) inhibitors used in cancer therapy feature a piperazine moiety. mdpi.com

Finally, novel applications continue to be explored. Recent studies have highlighted the potential of specifically designed piperazine compounds as radioprotective agents to mitigate the harmful effects of radiation exposure. nih.gov These studies involve synthesizing and evaluating derivatives for their ability to protect cells from apoptosis (programmed cell death) following irradiation. nih.gov

Table 2: Research Areas for Piperazine Derivatives

| Research Area | Objective | Example Compound Classes |

|---|---|---|

| Neuropharmacology | Develop new treatments for neurological and psychiatric disorders. silae.it | Phenylpiperazines, Benzylpiperazines. nih.govwikipedia.org |

| Antimicrobial Agents | Combat infectious diseases and overcome drug resistance. researchgate.net | Quinolones with piperazine moieties. researchgate.net |

| Oncology | Inhibit tumor growth and progression. ontosight.ai | Kinase inhibitors (e.g., CDK inhibitors). mdpi.com |

| Radioprotection | Protect healthy tissues from radiation damage. nih.gov | 1-(2-hydroxyethyl)piperazine derivatives. nih.gov |

Properties

IUPAC Name |

2,5-dimethyl-1-[(2-methylphenyl)methyl]piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-11-6-4-5-7-14(11)10-16-9-12(2)15-8-13(16)3/h4-7,12-13,15H,8-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLVKTJDVIKSJBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(CN1CC2=CC=CC=C2C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the Piperazine (B1678402) Ring System

The formation of the 2,5-dimethylpiperazine (B91223) scaffold, the central structural motif of the target compound, can be achieved through several synthetic routes. These methods primarily involve cyclization reactions that establish the heterocyclic ring system.

Nucleophilic Substitution Reactions in Piperazine Synthesis

One common approach to constructing the piperazine ring involves intermolecular or intramolecular nucleophilic substitution reactions. A classic method is the reaction of an N-substituted ethylenediamine (B42938) derivative with a suitable dielectrophile. For the synthesis of a 2,5-disubstituted piperazine, a precursor bearing the methyl groups, such as 1,2-diaminopropane, can be envisioned to react with a two-carbon electrophile. However, direct synthesis of the 2,5-dimethylpiperazine ring through simple nucleophilic substitution can lead to mixtures of stereoisomers (cis and trans) and requires careful control of reaction conditions to favor the desired isomer.

Reductive Amination Approaches to N-Alkyl Piperazines

Reductive amination is a powerful and widely used method for the formation of C-N bonds and can be adapted for the synthesis of the piperazine ring. This typically involves the reaction of a dicarbonyl compound with a diamine, followed by reduction of the resulting diimine or bis(enamine) intermediate. For the synthesis of 2,5-dimethylpiperazine, a diketone such as 2,5-hexanedione (B30556) could theoretically be reacted with a source of ammonia (B1221849) under reductive conditions. However, a more common application of reductive amination in this context is the functionalization of a pre-formed piperazine ring, as will be discussed in section 2.2.2.

Cyclization Strategies for Piperazine Ring Formation

A notable and efficient method for the synthesis of 2,5-dimethylpiperazine is the catalytic cyclization of 2-aminopropanol-1. google.com This process typically involves heating the amino alcohol in the presence of a hydrogenation/dehydrogenation catalyst, such as Raney nickel, under hydrogen pressure. google.com This reaction proceeds through the dimerization of the starting material to form the piperazine ring, yielding a mixture of cis and trans isomers.

Another established route to the 2,5-dimethylpiperazine core is the hydrogenation of 2,5-dimethylpyrazine. The pyrazine (B50134) precursor can be synthesized through the condensation of ethylenediamine with a 1,2-dicarbonyl compound. Subsequent reduction of the aromatic pyrazine ring, often using catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂), affords 2,5-dimethylpiperazine. The stereochemical outcome of the reduction can be influenced by the choice of catalyst and reaction conditions.

| Starting Material | Reagents and Conditions | Product | Key Features |

| 2-Aminopropanol-1 | Raney Nickel, H₂ pressure, heat | 2,5-Dimethylpiperazine | Direct cyclization of an amino alcohol. google.com |

| 2,5-Dimethylpyrazine | H₂, Pd/C or PtO₂ | 2,5-Dimethylpiperazine | Reduction of a pre-formed aromatic heterocycle. |

| Ethylenediamine and Acetone | Not specified | 2,5-Dimethylpiperazine | A potential route, though less commonly detailed for this specific product. |

Functionalization and Derivatization of the 2,5-Dimethylpiperazine Core

Once the 2,5-dimethylpiperazine scaffold is obtained, the next crucial step is the introduction of the 2-methylbenzyl group at one of the nitrogen centers. This is typically achieved through N-alkylation reactions.

Alkylation at Nitrogen Centers, focusing on 1-Benzyl Derivatives

The N-alkylation of piperazines is a well-established transformation. The synthesis of 1-benzyl-2,5-dimethylpiperazine, a close structural analog of the target compound, is commonly achieved through nucleophilic substitution. This involves the reaction of 2,5-dimethylpiperazine with benzyl (B1604629) chloride or benzyl bromide in the presence of a base to neutralize the hydrogen halide formed during the reaction. Common bases include potassium carbonate or triethylamine. The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being employed. To favor mono-alkylation and minimize the formation of the 1,4-dibenzylated byproduct, the stoichiometry of the reactants is carefully controlled, often using an excess of the piperazine starting material.

| Piperazine Derivative | Alkylating Agent | Base | Solvent | Product |

| 2,5-Dimethylpiperazine | Benzyl chloride | Potassium carbonate | Acetonitrile | 1-Benzyl-2,5-dimethylpiperazine |

| 2,5-Dimethylpiperazine | Benzyl bromide | Triethylamine | DMF | 1-Benzyl-2,5-dimethylpiperazine |

Introduction of Methylbenzyl Moieties through Specific Synthetic Routes

The introduction of the specific 2-methylbenzyl group onto the 2,5-dimethylpiperazine core to yield the final target compound, 2,5-Dimethyl-1-(2-methylbenzyl)piperazine, can be accomplished using similar strategies to those for the unsubstituted benzyl group.

Nucleophilic Substitution: The most direct approach is the reaction of 2,5-dimethylpiperazine with 2-methylbenzyl chloride or 2-methylbenzyl bromide. The reaction would be carried out under similar conditions as described for benzylation, employing a suitable base and solvent. The steric hindrance from the ortho-methyl group on the benzyl halide might slightly decrease the reaction rate compared to unsubstituted benzyl halide, potentially requiring slightly more forcing conditions (e.g., higher temperature or longer reaction time).

Reductive Amination: An alternative and often high-yielding method is the reductive amination of 2,5-dimethylpiperazine with 2-methylbenzaldehyde. researchgate.net This two-step, one-pot process involves the initial formation of an iminium ion intermediate from the reaction of the secondary amine of the piperazine with the aldehyde. This intermediate is then reduced in situ to the desired tertiary amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. STAB is often preferred due to its mildness and tolerance of a wide range of functional groups.

| Starting Materials | Reagents | Product | Key Features |

| 2,5-Dimethylpiperazine and 2-Methylbenzyl chloride | Potassium carbonate, Acetonitrile | This compound | Direct alkylation via nucleophilic substitution. |

| 2,5-Dimethylpiperazine and 2-Methylbenzaldehyde | Sodium triacetoxyborohydride, Dichloromethane | This compound | Mild and efficient reductive amination. researchgate.net |

Stereoselective Synthesis Approaches for Chiral Piperazine Derivatives

The synthesis of enantiomerically pure chiral piperazine derivatives, such as specific stereoisomers of this compound, is a significant challenge in medicinal chemistry. The spatial arrangement of the substituents on the piperazine ring is crucial for biological activity. Several stereoselective strategies are employed to control the stereochemistry at the C-2 and C-5 positions.

One of the most common approaches is the use of the "chiral pool," which involves starting from readily available, enantiomerically pure precursors like amino acids. For instance, L-alanine or D-alanine can serve as starting materials to set the desired stereochemistry at the C-2 and C-5 positions. The synthesis often involves the formation of a 2,5-diketopiperazine (DKP) intermediate by the cyclodimerization of the amino acid ester. Subsequent reduction of the DKP scaffold, typically using reagents like borane-tetrahydrofuran (B86392) complex (BH₃-THF) or lithium aluminum hydride (LiAlH₄), yields the corresponding chiral 2,5-dimethylpiperazine. The choice of reducing agent is critical to avoid racemization.

Another key strategy is diastereoselective synthesis, where a chiral auxiliary is used to direct the stereochemical outcome of a reaction. This can involve the cyclization of a linear diamine precursor containing a chiral auxiliary. After the piperazine ring is formed with the desired diastereoselectivity, the auxiliary is removed.

A summary of common stereoselective approaches is presented below.

| Approach | Description | Key Intermediates/Reagents |

| Chiral Pool Synthesis | Utilizes enantiomerically pure starting materials, such as amino acids, to build the chiral piperazine core. | L/D-Alanine, 2,5-Diketopiperazines (DKPs), BH₃-THF, LiAlH₄ |

| Diastereoselective Synthesis | Employs a chiral auxiliary to control the stereochemistry during the ring-forming reaction. | Chiral auxiliaries, linear diamine precursors |

| Kinetic Resolution | Separates a racemic mixture of piperazine derivatives using a chiral resolving agent. | Chiral acids (e.g., tartaric acid derivatives) |

| Enantioconvergent Synthesis | Involves the resolution of enantiomers followed by the interconversion and recycling of the undesired enantiomer. | Resolving agents, racemization catalysts |

Once the chiral cis- or trans-2,5-dimethylpiperazine (B131708) is obtained, the final step is the N-alkylation with 2-methylbenzyl chloride or a related electrophile to introduce the substituent at the N-1 position.

Advanced Synthetic Techniques Applicable to Piperazine Chemistry

Modern synthetic chemistry offers several advanced techniques that can be applied to the synthesis of this compound and other complex piperazine derivatives, often providing advantages in terms of reaction time, yield, and environmental impact.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations. In piperazine chemistry, microwave irradiation has been shown to significantly reduce reaction times and improve yields for several key steps.

A notable application is in the synthesis of 2,5-diketopiperazines (DKPs), which are common precursors to 2,5-disubstituted piperazines. The cyclization of dipeptide esters to form DKPs can be sluggish under conventional heating. However, under microwave irradiation, this transformation can be achieved in minutes instead of hours, often with higher yields and purity. nih.govgu.se This rapid and efficient synthesis of the DKP core is particularly advantageous when using valuable chiral amino acid derivatives. The reaction can often be performed in environmentally benign solvents like water, further enhancing its "green chemistry" credentials. nih.govgu.se

The benefits of microwave-assisted synthesis for the cyclization of dipeptide methyl esters are highlighted in the following table.

| Dipeptide Ester | Heating Method | Reaction Time | Yield (%) |

| Gly-Gly-OMe | Conventional | 24 h | 75 |

| Gly-Gly-OMe | Microwave | 10 min | 95 |

| Ala-Ala-OMe | Conventional | 18 h | 80 |

| Ala-Ala-OMe | Microwave | 10 min | 97 |

Microwave heating can also be effectively used for the N-alkylation step, where the piperazine nitrogen is reacted with an alkyl halide. The use of microwave energy can lead to shorter reaction times and cleaner reaction profiles compared to traditional thermal methods. nih.gov

Heterogeneous Catalysis in Piperazine Derivative Synthesis

Heterogeneous catalysis offers significant advantages in organic synthesis, including simplified product purification, catalyst recycling, and often milder reaction conditions. In the context of piperazine synthesis, heterogeneous catalysts are employed in several key transformations.

One important application is in the reductive cyclization of precursors to form the piperazine ring. For example, a general approach to substituted piperazines involves the stereoselective catalytic reductive cyclization of bis(oximinoalkyl)amines. nih.gov This method utilizes common and inexpensive heterogeneous catalysts such as palladium on charcoal (Pd/C) or Raney® nickel (Ra-Ni) for the hydrogenation of the oxime groups, leading to the formation of the piperazine ring. nih.gov This strategy allows for the synthesis of piperazines with various substitution patterns. nih.gov

Another application of heterogeneous catalysis is in the N-alkylation of the piperazine core. Metal ions supported on commercial polymeric resins can catalyze the reaction of piperazine with alkylating agents, facilitating the synthesis of monosubstituted piperazines. nih.gov This approach avoids the need for protecting groups and allows for easy separation of the catalyst from the reaction mixture. nih.gov Furthermore, catalysts like γ-alumina have been used for the N-alkylation of amines with alcohols in supercritical CO₂, showcasing an environmentally friendly approach. researchgate.net

The table below summarizes some heterogeneous catalysts and their applications in piperazine synthesis.

| Catalyst | Reaction Type | Substrates | Products |

| Palladium on Charcoal (Pd/C) | Reductive Cyclization | Bis(oximinoalkyl)amines | C-substituted piperazines |

| Raney® Nickel (Ra-Ni) | Reductive Cyclization / Hydrogenation | Dioximes, Pyrazines | C-substituted piperazines |

| Metal-supported Resins | N-Alkylation | Piperazine, Alkyl halides | N-monosubstituted piperazines |

| γ-Alumina (γ-Al₂O₃) | N-Alkylation | Amines, Alcohols | N-alkylated heterocycles |

Multi-component Reactions for Complex Piperazine Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that contains substantial portions of all the starting materials. MCRs are particularly valuable in drug discovery for rapidly generating libraries of complex molecules.

The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that can be adapted for the synthesis of piperazine-related structures. ebrary.netresearchgate.net The Ugi four-component reaction (Ugi-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. This reaction is highly versatile and has been used to create peptidomimetic structures, including precursors to complex diketopiperazines. nih.gov

A variation known as the "split-Ugi" reaction is particularly relevant for the synthesis of unsymmetrically substituted piperazines. nih.gov This methodology is suitable for bis-secondary diamines like piperazine. It allows for the regioselective desymmetrization of the piperazine core in a single step, where one nitrogen atom is acylated and the other is alkylated, without the need for protecting group strategies. nih.gov This approach is highly valuable for creating diverse libraries of 1,4-disubstituted piperazines for biological screening. nih.gov

The general scheme for a split-Ugi reaction on a piperazine core is as follows:

Piperazine + Aldehyde/Ketone + Carboxylic Acid + Isocyanide → 1-Acyl-4-alkyl-piperazine derivative

The ability to vary each of the four components allows for the creation of a vast chemical space around the piperazine scaffold, making MCRs a powerful tool for medicinal chemistry and the development of novel piperazine-based compounds.

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the precise structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional NMR techniques, a complete assignment of all protons and carbons in 2,5-Dimethyl-1-(2-methylbenzyl)piperazine can be achieved.

¹H NMR Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit a series of distinct signals corresponding to the different proton environments within the molecule. The integration of these signals will reflect the number of protons in each environment, and their splitting patterns (multiplicity) will provide information about neighboring protons.

The aromatic protons of the 2-methylbenzyl group are expected to appear in the downfield region, typically between δ 7.0 and 7.5 ppm. Due to the ortho-methyl substituent, these four protons will likely present as a complex multiplet. The benzylic protons (Ar-CH₂-N) are anticipated to resonate as a singlet at approximately δ 3.5 ppm. The methyl protons of the 2-methylbenzyl group would also produce a singlet, expected around δ 2.3 ppm.

The protons of the 2,5-dimethylpiperazine (B91223) ring will show more complex signals due to the chair conformation of the ring and the presence of stereocenters. The two methyl groups on the piperazine (B1678402) ring are expected to appear as doublets in the upfield region, around δ 1.0-1.2 ppm, due to coupling with the adjacent methine protons. The methine protons (CH-CH₃) will likely be observed as multiplets further downfield. The remaining methylene (B1212753) protons of the piperazine ring will exhibit complex splitting patterns, appearing as multiplets in the region of δ 2.0-3.0 ppm.

Predicted ¹H NMR Data for this compound

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~ 7.0 - 7.5 | Multiplet | 4H | Aromatic protons (Ar-H) |

| ~ 3.5 | Singlet | 2H | Benzylic protons (Ar-CH₂) |

| ~ 2.0 - 3.0 | Multiplet | 6H | Piperazine ring protons |

| ~ 2.3 | Singlet | 3H | Ar-CH₃ protons |

| ~ 1.0 - 1.2 | Doublet | 6H | Piperazine-CH₃ protons |

¹³C NMR Analysis

The ¹³C NMR spectrum provides complementary information, revealing the number of distinct carbon environments and their electronic nature. The aromatic carbons of the 2-methylbenzyl group will appear in the downfield region of the spectrum, between δ 125 and 140 ppm. The quaternary aromatic carbon attached to the benzyl (B1604629) group and the carbon bearing the methyl group will have distinct chemical shifts within this range. The benzylic carbon (Ar-CH₂-N) is expected around δ 60-65 ppm. The aromatic methyl carbon (Ar-CH₃) will be found further upfield, typically around δ 18-22 ppm.

The carbons of the 2,5-dimethylpiperazine ring will resonate in the range of δ 45-60 ppm. The two methine carbons (CH-CH₃) and the methylene carbons will have distinct signals in this region. The two methyl carbons attached to the piperazine ring are expected to be the most upfield signals in the spectrum, appearing around δ 15-20 ppm.

Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ ppm) | Assignment |

| ~ 125 - 140 | Aromatic carbons (Ar-C) |

| ~ 60 - 65 | Benzylic carbon (Ar-CH₂) |

| ~ 45 - 60 | Piperazine ring carbons (C-N) |

| ~ 18 - 22 | Aromatic methyl carbon (Ar-CH₃) |

| ~ 15 - 20 | Piperazine-CH₃ carbons |

Two-Dimensional NMR Techniques

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A H-H COSY experiment would reveal the coupling relationships between protons. For instance, it would show correlations between the methyl protons of the piperazine ring and their adjacent methine protons. It would also help to delineate the coupling network within the aromatic ring and the piperazine ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal, confirming the assignments made from the 1D spectra. For example, the singlet at ~3.5 ppm in the ¹H NMR would correlate with the carbon signal at ~60-65 ppm in the ¹³C NMR, confirming the benzylic group.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the elemental formula of this compound, which is C₁₄H₂₂N₂. The calculated exact mass of the protonated molecule [M+H]⁺ would be used to confirm this formula, distinguishing it from any other compounds with the same nominal mass.

Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass |

| [C₁₄H₂₂N₂ + H]⁺ | 219.1856 |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. In a typical electron ionization (EI) GC-MS experiment, the molecular ion of this compound would be formed, and it would subsequently fragment in a characteristic manner. The analysis of these fragments provides valuable structural information.

The most prominent fragmentation pathway for N-benzylpiperazine derivatives is typically the cleavage of the benzylic C-N bond. mdpi.commdma.ch This would result in the formation of a stable tropylium (B1234903) ion or a benzyl cation from the 2-methylbenzyl group, which would be observed at a mass-to-charge ratio (m/z) of 105 (for the benzyl cation, [C₇H₅CH₂]⁺) or more likely, a methyltropylium ion. The primary fragment, however, is often the 2-methylbenzyl cation at m/z 105, which can then lose a hydrogen to form other fragments.

Another characteristic fragmentation would involve the cleavage of the piperazine ring. The loss of the 2,5-dimethylpiperazine moiety from the molecular ion would also be a possible fragmentation pathway. Cleavage within the piperazine ring itself can lead to various smaller fragment ions.

Predicted Major Fragments in the GC-MS Spectrum of this compound

| m/z | Proposed Fragment Ion Structure |

| 218 | Molecular ion [M]⁺ |

| 105 | 2-methylbenzyl cation [CH₃C₆H₄CH₂]⁺ or tropylium ion derivative |

| 114 | 2,5-dimethylpiperazine radical cation [C₆H₁₄N₂]⁺• |

| 91 | Tropylium ion [C₇H₇]⁺ |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Insights

No published Infrared (IR) or Ultraviolet-Visible (UV-Vis) spectra for this compound were found. Therefore, a detailed analysis of its functional groups and electronic structure based on experimental spectroscopic data cannot be compiled. This includes the absence of data tables listing characteristic absorption bands and electronic transitions.

X-ray Crystallography for Solid-State Molecular Structure Determination

There is no available X-ray crystallographic data for this compound in the searched scientific databases. As a result, information regarding its solid-state molecular structure, such as crystal system, space group, unit cell dimensions, bond lengths, and bond angles, is not known. Consequently, a data table of crystallographic parameters cannot be generated.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common practice in the study of organic molecules to predict a wide range of properties.

Vibrational and Spectroscopic Property Prediction

Once the optimized geometry is obtained, DFT calculations can be employed to predict vibrational frequencies. These theoretical frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to validate the computed structure. Furthermore, other spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts, can be calculated to aid in the structural elucidation and characterization of the molecule.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory provides critical insights into the reactivity of a molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests a more reactive species. Analysis of the spatial distribution of these orbitals would reveal the likely sites for electrophilic and nucleophilic attack on 2,5-Dimethyl-1-(2-methylbenzyl)piperazine.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. By simulating the movements of atoms and molecules, MD can provide a deeper understanding of conformational flexibility and intermolecular interactions. For this compound, an MD simulation in a relevant solvent could reveal how the molecule behaves in a more realistic environment, including the stability of different conformers and the dynamics of the piperazine (B1678402) ring and its substituents.

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is a key tool in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate with a biological target, such as a protein or enzyme. If a potential biological target for this compound were identified, molecular docking could be used to predict how it might bind and to identify the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictor Development

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. If a series of related piperazine derivatives with known biological activities were available, a QSAR model could be developed. This would involve calculating various molecular descriptors for each compound, such as steric, electronic, and hydrophobic properties, and then using statistical methods to find a correlation with their activity. Such a model could then be used to predict the activity of new, untested compounds like this compound.

In Silico Prediction of Biological Activity and Potential Targets

In the absence of experimental data, computational methods serve as a primary approach to forecast the biological profile of a molecule like this compound. These predictions are based on the principle that the biological activity of a compound is related to its chemical structure.

Web-based tools like SwissTargetPrediction are designed to predict the most probable protein targets of a small molecule. expasy.org This is achieved by combining 2D and 3D similarity searches against a database of known active compounds. researchgate.net For a novel compound such as this compound, this approach can generate a list of potential macromolecular targets, thereby suggesting its possible therapeutic applications. The predictions are ranked based on a probability score, which helps in prioritizing targets for further experimental validation. researchgate.net The versatility of the piperazine scaffold, a common feature in many bioactive compounds, suggests that this derivative could interact with a range of biological targets. nih.govnih.gov

A hypothetical SwissTargetPrediction output for a molecule with a similar scaffold might suggest a range of potential targets, as illustrated in the interactive table below.

| Target Class | Probability | Known Ligands with Similar Scaffolds |

|---|---|---|

| G-protein coupled receptors | High | Various antipsychotics and antihistamines |

| Ion channels | Moderate | Certain calcium or sodium channel blockers |

| Enzymes (e.g., kinases, proteases) | Moderate | Enzyme inhibitors in various therapeutic areas |

| Transporters | Low | Neurotransmitter reuptake inhibitors |

This table is a hypothetical representation and not actual prediction data for this compound.

The Prediction of Activity Spectra for Substances (PASS) is another valuable in silico tool that predicts a wide range of biological activities for a given chemical structure. youtube.com The prediction is based on the structure-activity relationships derived from a large database of experimentally validated compounds. The output is presented as a list of potential biological activities with corresponding probabilities of being active (Pa) and inactive (Pi). youtube.com For this compound, a PASS prediction could reveal potential pharmacological effects, mechanisms of action, and even possible toxicities. clinmedkaz.org Studies on other piperazine derivatives have demonstrated the utility of PASS in identifying promising candidates for various conditions, including central nervous system disorders and cancer. clinmedkaz.org

An illustrative PASS prediction for a substituted piperazine derivative might include the activities shown in the interactive table below.

| Predicted Biological Activity | Pa (Probability to be Active) | Pi (Probability to be Inactive) |

|---|---|---|

| Antipsychotic | 0.650 | 0.015 |

| Antihistaminic | 0.580 | 0.023 |

| Dopamine (B1211576) receptor antagonist | 0.550 | 0.030 |

| Serotonin (B10506) reuptake inhibitor | 0.490 | 0.045 |

This table is a hypothetical representation and not actual prediction data for this compound.

Analysis of Noncovalent Interactions and Intermolecular Forces

The biological activity of a molecule is often dictated by its ability to interact with a biological target through a variety of noncovalent interactions. Computational methods are employed to study these interactions in detail.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. nih.govmdpi.com This method can provide valuable insights into the binding mode of this compound within the active site of a predicted target. Docking studies on similar benzylpiperazine and arylpiperazine derivatives have revealed the importance of hydrogen bonds and hydrophobic interactions in ligand-protein recognition. nih.govnih.gov For instance, the nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors, while the aromatic rings can engage in hydrophobic and pi-stacking interactions with the amino acid residues of the target protein. nih.gov

The analysis of intermolecular forces is not limited to ligand-protein interactions. The study of crystal structures of related N,N'-disubstituted piperazines has shown the presence of multiple intermolecular non-bonding interactions that stabilize the crystal lattice. researchgate.net These interactions can include van der Waals forces, dipole-dipole interactions, and in some cases, C-H···π interactions. Understanding these forces is crucial for predicting the solid-state properties of the compound. Studies on the non-covalent interactions of aryl alkanol piperazine derivatives with cyclodextrins have also been conducted, highlighting the formation of stable inclusion complexes. nih.gov

A summary of potential noncovalent interactions for this compound is provided in the interactive table below.

| Type of Interaction | Potential Interacting Groups | Significance |

|---|---|---|

| Hydrogen Bonding | Piperazine nitrogens with protein residues (e.g., Asp, Ser, Thr) | Key for ligand-receptor specificity and binding affinity. |

| Hydrophobic Interactions | Benzyl (B1604629) and methyl groups with nonpolar protein residues (e.g., Leu, Val, Ile) | Contributes to the stability of the ligand-protein complex. |

| Pi-Stacking | Aromatic ring of the benzyl group with aromatic residues (e.g., Phe, Tyr, Trp) | Enhances binding affinity and specificity. |

| Van der Waals Forces | Overall molecular surface | General attractive forces contributing to molecular recognition. |

Structure Activity Relationship Sar Investigations

Impact of Substituent Modifications on Piperazine (B1678402) Ring Bioactivity

The introduction of methyl groups onto the carbon backbone of the piperazine ring, as seen in the 2,5-dimethyl configuration, is a key strategy for modulating pharmacological activity. These substituents can influence the molecule's lipophilicity, conformational rigidity, and steric profile, which in turn affects receptor binding and selectivity. The piperazine core typically adopts a chair conformation, and substituents like methyl groups tend to occupy equatorial positions to minimize steric hindrance. This conformational preference can be critical for aligning the molecule correctly within a biological target's binding site.

Furthermore, the presence of these methyl groups introduces chirality, meaning that the biological activity becomes dependent on the specific stereoisomer, a factor discussed in more detail in section 5.2.

The substituent attached to one of the piperazine nitrogen atoms is a primary determinant of the compound's biological activity and target selectivity. In the case of 2,5-Dimethyl-1-(2-methylbenzyl)piperazine, the N-(2-methylbenzyl) group plays a crucial role.

Research on the simpler analog, N-benzylpiperazine (BZP), shows that it exerts psychoactive effects by increasing the release of dopamine (B1211576) and serotonin (B10506). nih.govresearchgate.net The benzyl (B1604629) group itself is a critical pharmacophoric element. Further modifications to this benzyl ring can fine-tune the activity. SAR studies on related benzothiazole–piperazine hybrids as potential agents for Alzheimer's disease have demonstrated that the nature and position of substituents on the terminal phenyl ring significantly impact potency. For example, introducing a flexible benzyl group at the terminal position resulted in effective inhibitory action against acetylcholinesterase (AChE), and further substitution on this ring could modulate this activity. rsc.org

The table below illustrates how different terminal groups on an N-substituted piperazine core can affect inhibitory activity against AChE, demonstrating the importance of the terminal moiety. rsc.org

| Compound ID | Terminal N-Substituent | AChE IC50 (μM) |

|---|---|---|

| - | Phenyl | 15.41 |

| 10 | Benzyl | 7.83 |

| 11 | Diphenylmethyl | 4.54 |

| 12 | Pyridin-2-ylmethyl | 2.31 |

Data derived from a study on benzothiazole–piperazine hybrids. rsc.org The core structure differs, but the data illustrates the principle of N-substituent effects.

Stereochemical Considerations in SAR Studies of 2,5-Dimethylpiperazine (B91223) Derivatives

The presence of methyl groups at the C2 and C5 positions makes 2,5-dimethylpiperazine a chiral molecule, and its biological activity is often highly dependent on its stereoconfiguration. ontosight.ai The possible stereoisomers include the enantiomeric pair (2R,5R) and (2S,5S), and the meso compound (2R,5S). The relative orientation of the methyl groups (cis or trans) defines these isomers and significantly impacts their interaction with chiral biological targets like receptors and enzymes. ontosight.ai

The importance of stereochemistry is profound and can lead to dramatically different pharmacological outcomes:

Quantitative Differences : In studies of carbamoyl (B1232498) phosphate (B84403) synthetase 1 (CPS1) inhibitors, the (2R,5R) isomer of a 2,5-dimethylpiperazine derivative demonstrated 18-fold higher activity than other stereoisomers.

Qualitative Differences : Research on nicotinic acetylcholine (B1216132) receptors (nAChRs) found that introducing a chiral methyl group could switch a compound from being a partial agonist to an antagonist at the α9 receptor, while maintaining partial agonism at the α7 receptor. nih.gov Specifically, introducing a 2R-chiral methyl group rendered a compound selective toward the α7 nAChR, whereas the 2S-chiral methyl resulted in a bias toward activating α9 receptors. nih.gov

The following table exemplifies how stereoisomerism in a 2,5-dimethylpiperazine analog can dictate its functional activity and potency at different receptor subtypes. nih.gov

| Compound | Receptor Subtype | Activity | Potency (IC50, μM) |

|---|---|---|---|

| (2R)PA-diMPP | α9 | Antagonist | 0.21 |

| α9α10 | Antagonist | 0.406 | |

| (2S)PA-diMPP | α9 | Antagonist | 0.24 |

| α9α10 | Antagonist | 4.33 |

Data derived from a study on chiral dimethyl piperazinium salts. nih.gov diMPP refers to a dimethylphenyl piperazinium analog.

Contribution of Linker and Terminal Groups to Pharmacological Potency and Selectivity

In many bioactive piperazine derivatives, a linker connects the piperazine core to a terminal functional group. While the title compound has a direct N-benzyl linkage, the principles of linker design are central to the SAR of the broader class of piperazine compounds. The linker's length, flexibility, and chemical nature are critical for optimizing interactions with a biological target. nih.gov

The table below shows the effect of increasing linker length on binding affinity for H3R for a series of tert-butyl analogues. nih.gov

| Compound ID | Linker Length (n atoms) | hH3R Binding Affinity (Ki, nM) |

|---|---|---|

| 2 | 3 | 16.0 |

| 13 | 4 | 37.8 |

| 18 | 5 | 397 |

Data derived from a study on piperazine derivatives as H3R antagonists. nih.gov The linker is an alkyloxy chain.

Comparative SAR with Other Piperazine and Piperidine (B6355638) Scaffolds

Both piperazine and piperidine are foundational six-membered N-heterocycles in medicinal chemistry. ingentaconnect.commdpi.com A direct comparison of their SAR reveals crucial differences that guide the choice of scaffold in drug design. The primary distinction is the presence of the second nitrogen atom at the 4-position of piperazine. This additional nitrogen provides an extra site for hydrogen bonding and substitution, and it increases the polarity and basicity of the molecule compared to piperidine. nih.gov

Replacing a piperidine ring with a piperazine can lead to profound changes in pharmacological activity. In a study of dual-target ligands for histamine (B1213489) H3 and sigma-1 receptors, the piperidine ring was found to be a critical structural element for high affinity at the σ1R. nih.govacs.org When the piperidine core was replaced by a piperazine, the affinity for the H3R was not significantly affected, but the affinity for the σ1R dropped dramatically by over 400-fold. nih.govnih.gov This indicates that for some targets, the specific hydrophobic and electronic properties of the piperidine CH group are favored over the hydrogen-bond-accepting capability of piperazine's second nitrogen. In other cases, a piperazine ring is considered optimal for activity. mdpi.com

The following table provides a direct comparison of the binding affinities of a piperidine derivative versus its corresponding piperazine analog. nih.govacs.org

| Compound ID | Core Scaffold | hH3R Ki (nM) | σ1R Ki (nM) |

|---|---|---|---|

| 5 | Piperidine | 7.70 | 3.64 |

| 4 | Piperazine | 3.17 | 1531 |

Data derived from a study directly comparing piperidine and piperazine scaffolds for H3R and σ1R activity. nih.govacs.org

Pharmacological Research Aspects Preclinical Investigations

In Vitro Assays for Receptor Binding and Functional Activity

There is no published research detailing the in vitro pharmacological profile of 2,5-Dimethyl-1-(2-methylbenzyl)piperazine.

Receptor Affinity and Selectivity Profiling

No studies were found that have assessed the binding affinity and selectivity of this compound for key biological targets. Specifically, there is no available data on its interaction with:

5-HT receptors

NK1 receptors

Histamine (B1213489) H3 receptors

Sigma-1 receptors

TRPC channels

Consequently, no data tables summarizing receptor binding constants (e.g., Ki, IC50) or functional activity (e.g., EC50, Emax) can be provided.

Enzyme Inhibition Studies

Information regarding the potential of this compound to inhibit the activity of various enzymes is not present in the scientific literature.

Ion Channel Modulation Assays

There are no available reports on the effects of this compound on the function of ion channels.

In Vivo Preclinical Evaluation in Relevant Animal Models

Comprehensive searches did not yield any in vivo studies conducted on this compound in animal models.

Assessment of Pharmacological Effects Related to Piperazine (B1678402) Derivatives

While piperazine derivatives, as a class, have been investigated for a range of pharmacological activities, no such data exists specifically for this compound. The areas lacking data for this specific compound include:

Anthelmintic activity ipindexing.comnih.govmdpi.comwikipedia.org

Neurotrophic effects doi.orgnih.govresearchgate.net

Anticancer properties mdpi.comresearchgate.netmdpi.com

Central nervous system activity wikipedia.org

Behavioral and Physiological Effects in Animal Studies

Due to the absence of in vivo research, there is no information on the behavioral and physiological effects of this compound in animal studies that could provide insights into its mechanism of action.

Molecular Mechanism of Action and Biological Target Identification Research

Investigation of Receptor Agonism/Antagonism Mechanisms for Piperazine (B1678402) Derivatives

While no studies have specifically examined the receptor binding profile of 2,5-Dimethyl-1-(2-methylbenzyl)piperazine, other piperazine derivatives have been identified as ligands for a variety of receptors. For instance, certain benzylpiperazine derivatives have been investigated for their activity at serotonin (B10506) and dopamine (B1211576) receptors, playing roles in neurotransmission. Other studies have highlighted the potential for piperazine-containing molecules to act as antagonists at histamine (B1213489) and sigma receptors. Without direct experimental data, the specific receptor interactions of this compound remain speculative.

Ligand-Protein Binding Mode Analysis (e.g., utilizing docking and molecular dynamics simulations)

Computational methods such as molecular docking and dynamics simulations are powerful tools for predicting the interaction between a ligand and its protein target. Such studies have been conducted on various piperazine derivatives to elucidate their binding modes. These analyses often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity and selectivity. However, in the absence of identified biological targets for this compound, no such specific computational analyses have been published.

Cellular Pathway Modulation Studies

The effect of a compound on cellular pathways provides insight into its mechanism of action. Research on other piperazine derivatives has shown modulation of several key pathways.

Calcium Signaling Pathways

Alterations in intracellular calcium levels are a critical component of many signaling cascades. Some piperazine-containing compounds have been shown to influence calcium channels or other proteins involved in calcium homeostasis. The potential for this compound to modulate these pathways has not been investigated.

Transcription Factor Activation

Transcription factors are crucial regulators of gene expression. While some bioactive molecules exert their effects by modulating the activity of specific transcription factors, there is no available research linking this compound to the activation or inhibition of any such pathways.

Tubulin Polymerization Interference

A number of piperazine derivatives have been identified as inhibitors of tubulin polymerization, a process essential for cell division. This mechanism is a key target for anticancer drug development. It is unknown whether this compound shares this activity.

Enzyme Interaction and Protein-Ligand Binding Research

The interaction of small molecules with enzymes is a fundamental aspect of pharmacology. Various piperazine derivatives have been designed to inhibit specific enzymes, leading to therapeutic effects. To date, there are no published studies that report on the interaction of this compound with any enzymes or proteins.

Analytical Research Techniques and Methodologies

Chromatographic Separations for Compound Purity and Isolation

Chromatographic techniques are indispensable for the separation of 2,5-Dimethyl-1-(2-methylbenzyl)piperazine from impurities, starting materials, and potential isomers. The choice between liquid and gas chromatography is often dictated by the compound's volatility and thermal stability.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a powerful tool for the analysis of this compound. This technique is particularly advantageous for non-volatile and thermally labile compounds. LC-MS provides not only the separation of the target compound from a complex mixture but also its unequivocal identification and quantification based on its mass-to-charge ratio.

The separation of positional isomers, which can be a significant challenge in the synthesis of substituted piperazines, can often be achieved with optimized LC conditions. plos.orgnih.govnih.gov For instance, reversed-phase chromatography using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is a common starting point. Gradient elution, where the proportion of the organic solvent is varied over time, is typically employed to achieve optimal separation of compounds with differing polarities.

Table 1: Illustrative LC-MS Parameters for Analysis of Substituted Benzylpiperazines

| Parameter | Value |

| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 2.7 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS Detection | Full Scan (m/z 100-500) and Product Ion Scan |

Note: These are representative parameters and would require optimization for the specific analysis of this compound.

Gas Chromatography (GC)

Gas chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds. For substituted piperazines like this compound, GC can provide high-resolution separation and is often coupled with a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for identification. ikm.org.my

The separation in GC is achieved based on the compound's boiling point and its interaction with the stationary phase of the GC column. A non-polar or medium-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often suitable for the analysis of benzylpiperazine derivatives. ikm.org.my The oven temperature program is a critical parameter that is optimized to achieve baseline separation of the target compound from any impurities.

When coupled with a mass spectrometer (GC-MS), the resulting electron ionization (EI) mass spectrum provides a fragmentation pattern that serves as a molecular fingerprint, allowing for confident identification. ikm.org.my For N-benzylpiperazine, a characteristic fragment ion is observed at m/z 91, corresponding to the tropylium (B1234903) ion formed from the benzyl (B1604629) group. europa.eu Similar fragmentation patterns would be expected for this compound, with additional fragments corresponding to the substituted piperazine (B1678402) ring.

Table 2: Representative GC-MS Parameters for Analysis of Benzylpiperazine Derivatives

| Parameter | Value |

| Column | 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Oven Program | 100°C (1 min), ramp to 280°C at 15°C/min, hold for 5 min |

| Ionization Mode | Electron Ionization (EI, 70 eV) |

| MS Detection | Full Scan (m/z 40-550) |

Note: These parameters are illustrative and would need to be optimized for the specific analysis of this compound.

Spectrophotometric Quantification Methods

Spectrophotometric methods offer a simpler and more accessible approach for the quantification of piperazine derivatives, although they may lack the specificity of chromatographic methods. These techniques are often based on the formation of a colored product through a chemical reaction, and the absorbance of this product is then measured at a specific wavelength.

For N-substituted piperazines that lack a strong chromophore, derivatization is often necessary to enable UV-Visible spectrophotometric detection. nih.govnih.govekb.egresearchgate.net One common approach involves the reaction of the secondary amine of the piperazine ring with a chromogenic reagent. For example, reagents like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can react with piperazine to form a stable, UV-active derivative that can be quantified. researchgate.net The reaction conditions, such as pH, temperature, and reaction time, need to be carefully optimized to ensure complete and reproducible derivatization. The resulting colored solution's absorbance is then measured, and the concentration of the analyte is determined using a calibration curve prepared with known concentrations of the standard compound.

Table 3: Example of a Spectrophotometric Method for Piperazine Derivatives

| Step | Description |

| 1. Reagent Preparation | Prepare a solution of the derivatizing agent (e.g., NBD-Cl) in a suitable solvent. |

| 2. Sample Preparation | Dissolve a known amount of the sample containing this compound in an appropriate solvent. |

| 3. Derivatization | Mix the sample solution with the derivatizing agent and a buffer to maintain the optimal pH. Heat the mixture for a specific time to ensure complete reaction. |

| 4. Measurement | After cooling, measure the absorbance of the resulting solution at the wavelength of maximum absorbance (λmax) against a reagent blank. |

| 5. Quantification | Determine the concentration of the compound from a calibration curve constructed using standard solutions. |

Bioanalytical Methods for In Vitro and In Vivo Sample Analysis

The analysis of this compound in biological matrices such as plasma, urine, or tissue homogenates is crucial for in vitro and in vivo studies. Bioanalytical methods require high sensitivity and selectivity to detect and quantify the compound at low concentrations in the presence of complex biological components. mdpi.combiopharmaservices.com

LC-MS/MS is the gold standard for bioanalytical applications due to its superior sensitivity, specificity, and wide dynamic range. mdpi.com The sample preparation step is critical to remove proteins and other interfering substances from the biological matrix. Common sample preparation techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction (SPE). nih.gov

Following sample extraction, the analysis is performed by LC-MS/MS, often using multiple reaction monitoring (MRM) mode for enhanced selectivity and sensitivity. In MRM, a specific precursor ion (e.g., the [M+H]⁺ of the analyte) is selected and fragmented, and one or more specific product ions are monitored. This highly selective detection method minimizes interference from the biological matrix. An internal standard, a structurally similar compound, is typically added to the samples at the beginning of the sample preparation process to correct for any variability in extraction and ionization.

Table 4: General Workflow for Bioanalytical Method using LC-MS/MS

| Step | Description |

| 1. Sample Collection | Collect biological samples (e.g., blood, urine) under controlled conditions. |

| 2. Internal Standard Spiking | Add a known amount of an internal standard to all samples, calibrators, and quality controls. |

| 3. Sample Preparation | Extract the analyte and internal standard from the biological matrix using techniques like protein precipitation, LLE, or SPE. |

| 4. Evaporation and Reconstitution | Evaporate the extraction solvent and reconstitute the residue in a solvent compatible with the LC mobile phase. |

| 5. LC-MS/MS Analysis | Inject the reconstituted sample into the LC-MS/MS system and acquire data in MRM mode. |

| 6. Data Processing and Quantification | Integrate the peak areas of the analyte and internal standard, and calculate the analyte concentration using a calibration curve. |

The development and validation of such bioanalytical methods are governed by strict regulatory guidelines to ensure their reliability and accuracy for pharmacokinetic and metabolic studies.

Potential Research Applications and Future Directions

Development of Novel Pharmacological Probes for Elucidating Biological Systems

Pharmacological probes are essential tools for understanding the complex mechanisms of biological systems. The 2,5-dimethylpiperazine (B91223) scaffold provides a robust platform for creating such probes. Its stereochemically defined structure allows for the synthesis of highly specific ligands that can selectively interact with enzymes and receptors. ontosight.ai

The chirality of the 2,5-dimethylpiperazine unit is a key feature. ontosight.ai By synthesizing enantiomerically pure versions of molecules incorporating this scaffold, researchers can investigate the stereochemical requirements of biological targets. This is critical for mapping binding sites and understanding the structure-activity relationships (SARs) that govern molecular recognition.

Derivatives of the core structure have been investigated for their potential to interact with targets relevant to neurodegenerative disorders. For instance, a modified 2,5-dimethylpiperazine salt, (2R,5S)-2,5-dimethylpiperazine-1,4-diium dinitrate, has been studied through molecular docking for its potential in treating conditions like Parkinson's, schizophrenia, and Alzheimer's disease. researchgate.net This suggests that probes based on this scaffold could be developed to explore the pathophysiology of these complex diseases.

Future work could involve attaching fluorescent tags or reactive groups to the 2,5-dimethylpiperazine scaffold. This would enable the creation of probes for a variety of applications, including:

Target Identification: Identifying the specific proteins or nucleic acids with which a bioactive compound interacts.

Imaging: Visualizing the location and movement of biological targets within cells and tissues.

Mechanism of Action Studies: Elucidating the molecular pathways affected by a drug or lead compound.

Design of Advanced Chemical Scaffolds Based on the 2,5-Dimethylpiperazine Core

The 2,5-dimethylpiperazine core is considered a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them excellent starting points for drug discovery. researchgate.net The related 2,5-diketopiperazine (DKP) scaffold, for example, is found in numerous natural products with a wide range of biological activities, including anticancer, antiviral, and antibacterial properties. nih.govresearchgate.net

The structural rigidity of the 2,5-dimethylpiperazine ring helps to reduce the entropic penalty upon binding to a target, which can lead to higher affinity and selectivity. Researchers can systematically modify the scaffold at its nitrogen and carbon atoms to create libraries of diverse compounds for screening against various diseases. nih.gov

Recent research has highlighted the potential of DKP-based compounds as anticancer agents. nih.govnih.gov For example, some DKP derivatives have been shown to be potent inhibitors of histone deacetylases (HDACs), which are important targets in cancer therapy. nih.gov The development of these compounds demonstrates how the core piperazine (B1678402) structure can be elaborated to produce potent and selective therapeutic candidates.

Future directions in the design of advanced chemical scaffolds based on this core include:

Stereoselective Synthesis: Developing more efficient methods for synthesizing specific stereoisomers of 2,5-dimethylpiperazine derivatives to optimize their pharmacological properties. ontosight.ai

Combinatorial Chemistry: Using the 2,5-dimethylpiperazine core as a template to generate large libraries of compounds for high-throughput screening.

Bioisosteric Replacement: Replacing parts of existing drugs with the 2,5-dimethylpiperazine scaffold to improve properties such as metabolic stability, bioavailability, or target selectivity.

The versatility and favorable chemical properties of the 2,5-dimethylpiperazine scaffold ensure its continued importance in the fields of chemical biology and drug discovery.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,5-Dimethyl-1-(2-methylbenzyl)piperazine, and how can reaction conditions be controlled to maximize yield and purity?

- Methodological Answer : The synthesis typically involves alkylation of a piperazine core with a 2-methylbenzyl halide, followed by regioselective dimethylation. Key parameters include:

- Temperature : Maintaining 60–80°C during alkylation to avoid side reactions like over-alkylation .

- Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product, with HPLC validation (≥95% purity) .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm, methyl groups at δ 1.2–2.1 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 219.2) .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .

Q. How can researchers screen the bioactivity of this compound against common therapeutic targets?

- Methodological Answer :

- In vitro assays : Use kinase inhibition assays (e.g., EGFR, VEGFR2) at 10–100 µM concentrations, with IC calculations .

- Antimicrobial testing : Broth microdilution (MIC values) against S. aureus and E. coli .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anticancer potential .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, stereochemistry) influence the compound’s receptor binding affinity?

- Methodological Answer :

- SAR Studies : Compare analogs (e.g., 2,3-dimethyl vs. 3,5-dimethyl phenyl derivatives) via molecular docking (AutoDock Vina) to identify key hydrophobic interactions with serotonin receptors (5-HT) .

- Stereochemical Impact : Enantiomeric separation (chiral HPLC) and activity assays reveal (R,R)-configuration enhances dopamine D receptor selectivity .

Q. What computational strategies resolve contradictions in reported activity data for piperazine derivatives?

- Methodological Answer :

- Meta-analysis : Cross-reference bioassay datasets (ChEMBL, PubChem) to identify outliers due to assay variability .

- MD Simulations : Run 100-ns trajectories (AMBER) to validate ligand-receptor stability, filtering false positives from high-throughput screens .

Q. How can researchers address solubility limitations of this compound in pharmacological assays?

- Methodological Answer :

- Salt Formation : Synthesize hydrochloride salts (e.g., via HCl gas in diethyl ether) to improve aqueous solubility .

- Prodrug Design : Introduce acetylated or PEGylated groups to enhance bioavailability while retaining activity .

Q. What are the metabolic pathways of this compound in hepatic models?

- Methodological Answer :

- In vitro Metabolism : Incubate with human liver microsomes (HLMs) and analyze metabolites via LC-MS/MS. Major pathways include:

- N-Demethylation : Formation of mono-methyl derivatives .

- Oxidation : Hydroxylation at the benzyl position .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.